

Spectroscopic Profile of Benzeneethanamine, N-(phenylmethylene)-: A Technical Guide

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Compound of Interest		
Compound Name:	Benzeneethanamine, N-	
	(phenylmethylene)-	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzeneethanamine**, **N-(phenylmethylene)-**, also known as N-benzylidene-2-phenylethanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data for N-benzylidene-2-phenylethanamine. It is important to note that a complete, published, and fully assigned experimental dataset for this specific molecule is not readily available in the public domain. Therefore, the data presented is a consolidation of information from analogous compounds and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of N-benzylidene-2-phenylethanamine is expected to show signals corresponding to the aromatic protons of the two phenyl rings, the ethyl bridge, and the characteristic imine proton. The following data is predicted based on spectra of similar imine compounds.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	Singlet	1H	Imine proton (-N=CH-)
~7.7 - 7.9	Multiplet	2H	Aromatic protons (ortho to C=N)
~7.2 - 7.5	Multiplet	8H	Aromatic protons
~3.8 - 4.0	Triplet	2H	Methylene protons (- N-CH ₂ -)
~3.0 - 3.2	Triplet	2H	Methylene protons (- CH ₂ -Ph)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display distinct signals for the imine carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group. The data below is estimated from known values for related structures like N-benzylideneaniline.[1]

Chemical Shift (δ, ppm)	Assignment
~160 - 165	Imine carbon (-N=CH-)
~125 - 140	Aromatic carbons
~60 - 65	Methylene carbon (-N-CH ₂ -)
~35 - 40	Methylene carbon (-CH ₂ -Ph)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of a strong absorption band for the C=N double bond of the imine group.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020 - 3100	Medium	Aromatic C-H stretch
~2850 - 2960	Medium	Aliphatic C-H stretch
~1620 - 1650	Strong	Imine C=N stretch
~1450 - 1600	Medium to Strong	Aromatic C=C stretch
~690 - 770	Strong	Aromatic C-H bend (out-of- plane)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of N-benzylidene-2-phenylethanamine is 209.29 g/mol . [2]

m/z	Relative Intensity	Assignment
209	Moderate	[M]+ (Molecular ion)
208	High	[M-H]+
118	High	[C ₈ H ₈ N] ⁺
91	Very High (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Synthesis of N-benzylidene-2-phenylethanamine

A common method for the synthesis of imines is the condensation reaction between an aldehyde and a primary amine.[3]



- Reactants: Benzaldehyde (1 equivalent) and 2-phenylethanamine (1 equivalent).
- Solvent: Absolute ethanol.
- Procedure:
 - Dissolve equimolar amounts of benzaldehyde and 2-phenylethanamine in absolute ethanol in a round-bottom flask.
 - Reflux the mixture for 2-4 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) with a field strength of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 8-16 scans.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.



- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-tonoise ratio.
 - Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.



- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion, using an ionization technique like electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition (El mode):
 - Introduce the sample into the ion source.
 - Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
 - A detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

General workflow for the synthesis and spectroscopic analysis of an organic compound.

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